

# futibatinib concomitant administration P-gp substrates

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Futibatinib

CAS No.: 1448169-71-8

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## Futibatinib Drug Interaction Profile: An Overview

**Futibatinib** is an irreversible inhibitor of fibroblast growth factor receptor (FGFR) 1–4, approved for the treatment of advanced intrahepatic cholangiocarcinoma with *FGFR2* fusions or rearrangements [1].

*In vitro* studies identified **futibatinib** as an inhibitor of P-gp and BCRP and a substrate of P-gp [1] [2]. However, a dedicated clinical DDI study concluded that **futibatinib** does not meaningfully affect the pharmacokinetics of P-gp or BCRP substrates, and that P-gp inhibition itself has no clinically relevant impact on **futibatinib** exposure [1] [3]. This suggests that concomitant use of medications that are solely P-gp inhibitors or inducers can be used with **futibatinib**, though dual perpetrators (strong CYP3A4 and P-gp inhibitors) should be avoided [1].

## Quantitative Data Summary of DDI Study

The following tables summarize the pharmacokinetic (PK) results from the phase I DDI study, which investigated the two-way interaction between **futibatinib** and P-gp/BCRP substrates (digoxin/rosuvastatin), as well as between **futibatinib** and the P-gp inhibitor quinidine [1].

**Table 1: Effect of Futibatinib on P-gp and BCRP Substrate Pharmacokinetics** [1] This table presents the geometric mean ratios (GMR) of peak plasma concentration (C<sub>max</sub>) and area under the plasma

concentration-time curve (AUC) for the probe substrates when co-administered with **futibatinib** versus when administered alone.

PK Parameter	Digoxin (P-gp substrate) GMR (90% CI)	Rosuvastatin (BCRP substrate) GMR (90% CI)
C <sub>max</sub>	1.13 (1.05, 1.22)	1.02 (0.93, 1.11)
AUC	1.11 (1.06, 1.16)	0.99 (0.94, 1.04)

**Table 2: Effect of P-gp Inhibition (Quinidine) on Futibatinib Pharmacokinetics [1]** This table presents the GMRs for **futibatinib** when co-administered with the P-gp inhibitor quinidine versus when administered alone.

PK Parameter	Futibatinib + Quinidine vs. Futibatinib Alone GMR (90% CI)
C <sub>max</sub>	1.18 (1.11, 1.26)
AUC	1.16 (1.10, 1.23)

The study concluded that all changes in exposure were less than 20%, which is not considered clinically relevant [1].

## Detailed Experimental Protocol

Below is the detailed methodology from the phase I, open-label, fixed-sequence, two-period DDI study conducted in healthy adult participants [1].

### 1. Study Design and Population

- **Participants:** Healthy adults aged 18–55 years.
- **Part 1 (Futibatinib as Perpetrator):** Assessed the effect of **futibatinib** on the PK of digoxin (P-gp substrate) and rosuvastatin (BCRP substrate). 20 participants were enrolled.
- **Part 2 (Futibatinib as Victim):** Assessed the effect of the P-gp inhibitor quinidine on the PK of **futibatinib**. 24 participants were enrolled.

## 2. Dosing and Treatment Sequence

- **Part 1:**
  - **Period 1:** A single oral dose of digoxin 0.5 mg and rosuvastatin 10 mg was administered.
  - **Washout:** ≥10 days.
  - **Period 2:** Oral **futibatinib** 20 mg was administered once daily for 7 days. On Day 3 of **futibatinib** dosing, a single dose of digoxin 0.5 mg and rosuvastatin 10 mg was co-administered.
- **Part 2:**
  - **Period 1:** A single oral dose of **futibatinib** 20 mg was administered.
  - **Washout:** ≥3 days.
  - **Period 2:** Oral quinidine 400 mg was administered twice daily on Day 1, followed by 400 mg once daily on Days 2, 3, and 4. A single dose of **futibatinib** 20 mg was co-administered on Day 4.

## 3. Sample Collection and Bioanalysis

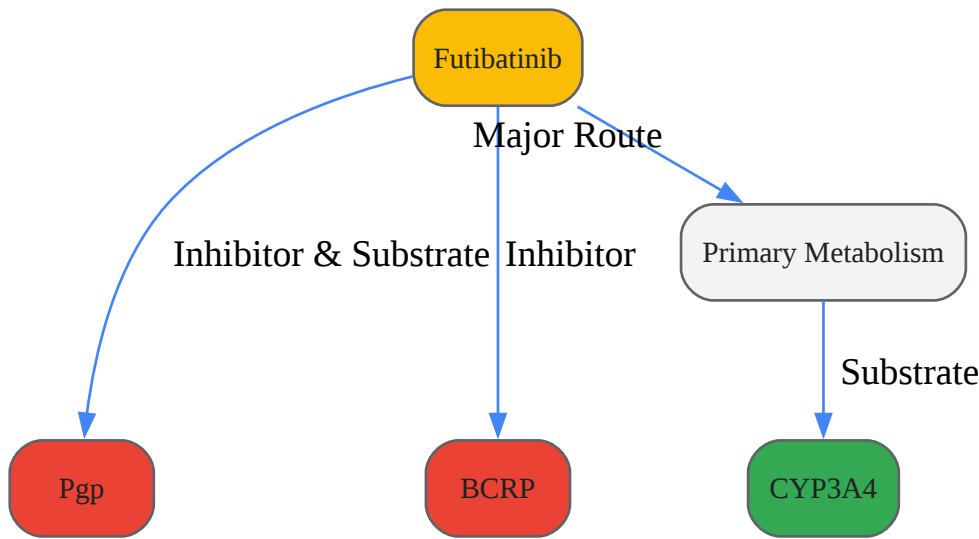
- **Blood Sampling:**
  - **Futibatinib:** Pre-dose and up to 24 hours post-dose.
  - **Rosuvastatin:** Pre-dose and up to 72 hours post-dose.
  - **Digoxin:** Pre-dose and up to 120 hours post-dose.
- **Urine Sampling (for digoxin):** Pre-dose and up to 120 hours post-dose.
- **PK Analysis:** Plasma and urine concentrations were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

## 4. Safety Monitoring

- Safety was assessed throughout the study by monitoring treatment-emergent adverse events (TEAEs), clinical laboratory tests, vital signs, and electrocardiograms (ECGs) [1]. The most common TEAEs were diarrhea (80%) and increased blood phosphorus (75%) in Part 1, and prolonged ECG QT interval (38%) in Part 2.

## Pathway and Workflow Diagrams

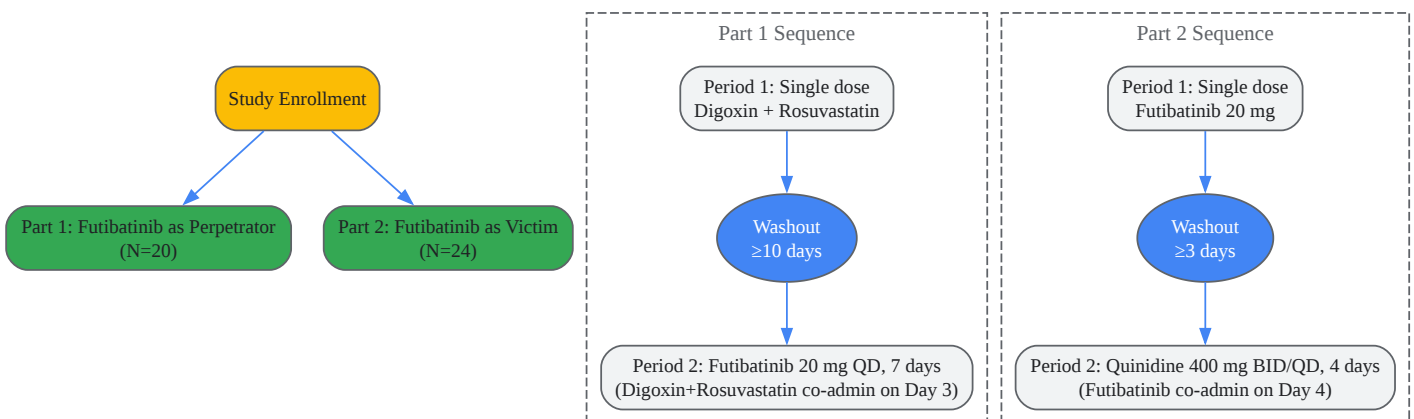
The following diagrams illustrate the key metabolic and transport pathways of **futibatinib**, as well as the workflow of the clinical DDI study.



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### Diagram Title: Futibatinib Metabolism and Transporter Interactions

This diagram outlines the primary pathways involved in **futibatinib**'s disposition. **Futibatinib** is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme [2]. It is also a substrate and an inhibitor of P-glycoprotein (P-gp), and an inhibitor of Breast Cancer Resistance Protein (BCRP) based on in vitro data [1] [2]. The clinical study confirmed that the in vitro inhibition of P-gp and BCRP does not translate into clinically significant interactions.



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### Diagram Title: Phase I DDI Study Design Workflow

This workflow illustrates the design of the two-part clinical study. Part 1 evaluated **futibatinib**'s effect as a "perpetrator" on the PK of standard transporter substrates (digoxin for P-gp, rosuvastatin for BCRP). Part 2 evaluated **futibatinib** as a "victim" when administered with the P-gp inhibitor quinidine [1]. The fixed-sequence design with appropriate washout periods allowed for robust within-participant comparisons.

## Application Note & Protocol Implications

For researchers and clinicians, these findings indicate that **futibatinib** has a low potential for clinically significant DDIs involving P-gp and BCRP transport pathways.

- **Concomitant Medication Use:** Medications that are substrates of P-gp or BCRP can be administered with **futibatinib** without requiring dose adjustments based on transporter-mediated interactions [1].
- **Inhibitor Co-administration:** Medications that are specific P-gp inhibitors can also be used concomitantly without a clinically relevant impact on **futibatinib** exposure [1].
- **Key Avoidance:** The main DDI concern for **futibatinib** remains with dual strong inhibitors of both CYP3A4 and P-gp (e.g., itraconazole) and dual inducers (e.g., rifampin), which should be avoided as they significantly alter **futibatinib** plasma concentrations [1] [2].

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## References

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**Address:** Ontario, CA 91761, United States

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